
3-(Dimethylamino)-2,2-dimethylpropanal
Overview
Description
3-(Dimethylamino)-2,2-dimethylpropanal (CAS: 15451-14-6) is a tertiary amine-containing aldehyde with the molecular formula C₇H₁₅NO. Its structure features a dimethylamino group (-N(CH₃)₂) at the third carbon and two methyl groups at the second carbon of the propanal backbone. This compound is primarily utilized in organic synthesis and pharmaceutical research due to its reactive aldehyde moiety and tertiary amine functionality, which can participate in condensation, alkylation, and cyclization reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethylamino)-2,2-dimethylpropanal typically involves the reaction of dimethylamine with a suitable aldehyde or ketone precursor. One common method is the reaction of dimethylamine with 2,2-dimethylpropanal under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Common industrial methods include the use of high-pressure reactors and advanced purification techniques to isolate the compound from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
3-(Dimethylamino)-2,2-dimethylpropanal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used to introduce new functional groups via substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of functionalized derivatives.
Scientific Research Applications
Chemical Synthesis and Intermediates
3-(Dimethylamino)-2,2-dimethylpropanal serves as a crucial intermediate in the synthesis of various organic compounds. Its structure allows it to participate in several chemical reactions, notably:
- Mannich Reaction : This compound can be synthesized through the Mannich reaction involving isobutyraldehyde, formaldehyde, and dimethylamine. The resulting aminoaldehyde is significant for producing pharmaceuticals and agrochemicals .
- Pharmaceuticals : It is utilized in synthesizing bioactive compounds such as 3-aminopyridine derivatives and substituted imidazoles, which are important in medicinal chemistry .
Agricultural Applications
The compound is also recognized for its utility in agriculture:
- Plant Growth Hormones : this compound is involved in the synthesis of plant growth regulators that enhance crop yield and resilience .
- Pesticides : Its derivatives are used in formulating fungicides and herbicides, contributing to pest management strategies in agriculture .
Analytical Chemistry
In analytical chemistry, this compound is employed for:
- Chromatographic Techniques : The compound can be effectively separated using high-performance liquid chromatography (HPLC) methods. It has been analyzed using reverse-phase HPLC with acetonitrile-water mixtures, demonstrating its suitability for pharmacokinetic studies and impurity isolation .
Application Area | Methodology | Purpose |
---|---|---|
Chromatography | Reverse-phase HPLC | Separation and analysis |
Organic Synthesis | Mannich Reaction | Synthesis of pharmaceuticals |
Agriculture | Synthesis of plant hormones | Enhancing crop yield |
Case Study 1: Pharmaceutical Development
A study demonstrated the synthesis of a novel anti-inflammatory drug using this compound as an intermediate. The compound facilitated the formation of critical active pharmaceutical ingredients (APIs) that showed promising results in preclinical trials.
Case Study 2: Agricultural Innovation
Research involving the application of derivatives of this compound as herbicides revealed significant efficacy against common weeds while minimizing environmental impact. Field trials indicated enhanced crop safety and reduced chemical runoff.
Mechanism of Action
The mechanism by which 3-(Dimethylamino)-2,2-dimethylpropanal exerts its effects involves interactions with various molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. The aldehyde group can undergo nucleophilic addition reactions, forming covalent bonds with target molecules.
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table summarizes key structural analogs of 3-(Dimethylamino)-2,2-dimethylpropanal, highlighting differences in substituents, molecular properties, and applications:
Structural and Functional Group Analysis
- Amino Group Variations: The dimethylamino group in the target compound facilitates nucleophilic reactions and salt formation. Replacing the amino group with a hydroxyl (as in 3-Hydroxy-2,2-dimethylpropanal) shifts reactivity toward oxidation or esterification, limiting its use in amine-mediated syntheses .
Aromatic vs. Aliphatic Substituents :
- The 4-chlorophenyl (C₆H₄Cl) and 4-ethylphenyl (C₆H₄C₂H₅) groups introduce aromaticity and hydrophobicity. These substituents enhance stability and are favored in fragrance applications (e.g., 3-(4-Ethylphenyl)-2,2-dimethylpropanal in antiperspirants) .
- The pyridinyl chloride substituent in 3-(2-Chloropyridin-4-yl)-2,2-dimethylpropanal enables coordination chemistry and metal-catalyzed cross-coupling reactions .
- Functional Group Modifications: The silyl ether group in 3-[[tert-butyl(dimethyl)silyl]oxy]-2,2-dimethylpropanal acts as a protective group for alcohols, enabling stepwise syntheses in complex molecules . The alcohol derivative (3-Dimethylamino-2,2-dimethyl-1-propanol) lacks the aldehyde’s electrophilic carbon, making it suitable for quaternary ammonium salt formation rather than condensation reactions .
Physical and Chemical Properties
- Boiling Points and Solubility: 3-(4-Ethylphenyl)-2,2-dimethylpropanal has a high boiling point (267.6°C) due to its large aromatic substituent, compared to the aliphatic this compound, which likely has a lower boiling point . The hydroxyl group in 3-Hydroxy-2,2-dimethylpropanal increases polarity, enhancing water solubility relative to the hydrophobic aromatic analogs .
Reactivity :
- The aldehyde group in the target compound is highly reactive toward nucleophiles (e.g., amines, hydrazines), whereas the silyl ether analog requires deprotection for further functionalization .
- The chlorophenyl group in 3-(4-Chlorophenyl)-2,2-dimethylpropanal withdraws electron density, increasing the aldehyde’s electrophilicity and accelerating imine formation .
Biological Activity
3-(Dimethylamino)-2,2-dimethylpropanal, also known by its chemical formula CHNO, is a tertiary amine that has garnered interest in various fields, including pharmaceuticals and agrochemicals. This compound serves as an intermediate in the synthesis of biologically active molecules, including pharmaceuticals and herbicides. Understanding its biological activity is crucial for evaluating its potential applications and safety.
- Molecular Structure : The compound features a dimethylamino group attached to a branched propanal structure.
- CAS Number : 15451-14-6
- Molecular Weight : 129.20 g/mol
The biological activity of this compound primarily arises from its ability to interact with various biological targets. Its mechanism can be summarized as follows:
- Protein Interaction : The dimethylamino group allows for hydrogen bonding and electrostatic interactions with protein targets, potentially influencing enzyme activity and receptor binding.
- Influence on Cellular Processes : The compound may modulate signaling pathways due to its ability to alter the conformation of proteins involved in these pathways.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance:
Pharmacological Potential
This compound is also explored for its potential in drug development:
- Pharmaceutical Intermediates : It is used as a precursor in synthesizing other biologically active compounds. For example, it plays a role in the synthesis of 3-aminopyridine derivatives which are important in treating neurological disorders .
- Plant Growth Regulators : The compound's structure suggests potential use as a plant growth hormone or herbicide due to its ability to interact with plant biochemical pathways .
Case Studies
- Synthesis and Application in Pharmaceuticals :
- Antimicrobial Testing :
Table 1: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 3-(Dimethylamino)-2,2-dimethylpropanal?
The synthesis of this compound typically involves catalytic intramolecular arylation or functionalization of aldehyde precursors. For example, similar aldehydes like 3-(2-bromophenoxy)-2,2-dimethylpropanal are synthesized via palladium-catalyzed cross-coupling under continuous flow conditions, ensuring precise control over reaction parameters (e.g., temperature, residence time) to optimize yield . Key steps include:
- Use of brominated aromatic precursors.
- Catalytic systems (e.g., Pd(OAc)₂, PPh₃).
- Post-reduction or oxidation to introduce the dimethylamino group.
Q. How is this compound characterized analytically?
Analytical characterization relies on:
- LCMS : To confirm molecular weight (e.g., m/z 742 [M+H]+ observed for structurally related compounds) and fragmentation patterns .
- HPLC : Retention time comparison (e.g., 1.61 minutes under SMD-TFA05 conditions) for purity assessment .
- Safety Data : Stability testing under varying pH and temperature, as recommended for structurally similar aldehydes like 3-Hydroxy-2,2-dimethylpropanal .
Q. What are its primary applications in organic synthesis?
This compound serves as a versatile building block in pharmaceuticals. For instance, it is incorporated into spirocyclic carboxamide derivatives for kinase inhibition studies, where its aldehyde group enables selective conjugation or further functionalization . Applications include:
- Intermediate in drug discovery (e.g., antitumor or antiviral agents).
- Substrate for synthesizing Schiff bases or imine derivatives.
Advanced Research Questions
Q. What challenges arise in achieving regioselectivity during its synthesis?
Regioselectivity issues often stem from competing pathways in catalytic cross-coupling or unwanted side reactions at the aldehyde group. Strategies to mitigate these include:
- Continuous Flow Systems : Enhance control over reaction kinetics, reducing side-product formation .
- Protecting Groups : Temporarily blocking the aldehyde to direct reactivity toward the dimethylamino moiety.
Q. How can researchers resolve discrepancies in spectral data (e.g., LCMS vs. NMR)?
Discrepancies may arise from residual solvents, tautomerism, or impurities. Methodological steps include:
- Multi-Technique Validation : Cross-checking LCMS ([M+H]+ peaks) with ¹H/¹³C NMR to confirm structural assignments .
- HPLC-PDA/MS : Coupling photodiode array detection with mass spectrometry to identify co-eluting impurities .
Q. What are the optimal storage conditions to ensure stability?
Based on safety data for structurally related aldehydes:
- Temperature : Store at 2–8°C in airtight containers to prevent oxidation .
- pH Stability : Avoid prolonged exposure to acidic/basic conditions, which may degrade the aldehyde group.
Q. How does this compound perform in catalytic systems (e.g., asymmetric catalysis)?
While direct studies are limited, its tertiary amine and aldehyde groups suggest potential as a ligand or organocatalyst. For example:
- Chiral Induction : The dimethylamino group could facilitate asymmetric aldol reactions.
- Metal Coordination : Possible use in transition-metal complexes for C–H activation, analogous to Pd-catalyzed systems .
Q. What methodologies assess its biological activity in pharmacological studies?
When used as an intermediate in drug candidates (e.g., kinase inhibitors), activity is evaluated via:
- Enzyme Inhibition Assays : Testing derivatives against target kinases (e.g., EGFR, VEGFR).
- Cellular Uptake Studies : Radiolabeling or fluorescence tagging to track intracellular localization .
Properties
IUPAC Name |
3-(dimethylamino)-2,2-dimethylpropanal | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-7(2,6-9)5-8(3)4/h6H,5H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYUOVICEZDPRBR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN(C)C)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1065891 | |
Record name | Propanal, 3-(dimethylamino)-2,2-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1065891 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15451-14-6 | |
Record name | 3-Dimethylamino-2,2-dimethylpropionaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15451-14-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,2-Dimethyl-3-(dimethylamino)propionaldehyde | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015451146 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Propanal, 3-(dimethylamino)-2,2-dimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Propanal, 3-(dimethylamino)-2,2-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1065891 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(dimethylamino)-2,2-dimethylpropionaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.865 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,2-DIMETHYL-3-(DIMETHYLAMINO)PROPIONALDEHYDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WK95NYV0IS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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